Trimethylsilyl 4-(triethoxysilyl)butyrate
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Overview
Description
Trimethylsilyl 4-(triethoxysilyl)butyrate is an organosilicon compound with the molecular formula C13H30O5Si2 and a molecular weight of 322.55 g/mol . This compound is characterized by the presence of both trimethylsilyl and triethoxysilyl groups, which impart unique chemical properties and reactivity. It is commonly used in various scientific and industrial applications due to its ability to act as a versatile intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-(triethoxysilyl)butyrate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of the by-product, hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is then purified through distillation or recrystallization to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4-(triethoxysilyl)butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl and triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl 4-(triethoxysilyl)butyrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which trimethylsilyl 4-(triethoxysilyl)butyrate exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl, carboxyl, and amino functionalities, preventing unwanted side reactions during synthesis. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds and the development of cross-linked networks in materials .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Triethoxysilane
- Trimethylsilyl acetate
- Triethoxysilylpropylamine
Uniqueness
Trimethylsilyl 4-(triethoxysilyl)butyrate is unique due to the presence of both trimethylsilyl and triethoxysilyl groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of silyl group .
Properties
CAS No. |
23416-06-0 |
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Molecular Formula |
C13H30O5Si2 |
Molecular Weight |
322.54 g/mol |
IUPAC Name |
trimethylsilyl 4-triethoxysilylbutanoate |
InChI |
InChI=1S/C13H30O5Si2/c1-7-15-20(16-8-2,17-9-3)12-10-11-13(14)18-19(4,5)6/h7-12H2,1-6H3 |
InChI Key |
MQVJMBRYTYHBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(=O)O[Si](C)(C)C)(OCC)OCC |
Origin of Product |
United States |
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